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Compound of Interest

Compound Name: Disperse orange 29

Cat. No.: B3427777

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 29 is a disazo disperse dye used in the textile industry. This technical guide
provides a comprehensive overview of its toxicological profile, compiling available data and
outlining standard experimental protocols for its assessment. A significant finding of this review
is the notable lack of empirical toxicological data for Disperse Orange 29 across several
critical endpoints. Consequently, this guide also incorporates information from structurally
similar analogue dyes to infer potential hazards. All quantitative data is presented in structured
tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

Disperse Orange 29 is an organic substance with the primary function of coloring textiles.[1] A
summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of Disperse Orange 29
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Property Value Reference

) Phenol, 4-[[2-methoxy-4-[(4-
Chemical Name _ 1]
nitrophenyl)azo]phenyl]azo]-

CAS Number 19800-42-1 [2]
Molecular Formula C19H15Ns04 [2]
Molecular Weight 377.35 g/mol [2]
Physical State Solid, Dark brown powder [2]
Water Solubility <41 pg/L at 20°C, pH 6.5 [2]
log Pow 5.2 (2]
Melting Point 225.7 °C [2]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

Specific toxicokinetic data for Disperse Orange 29 are not available. However, the metabolism
of azo dyes is generally well-characterized. The primary metabolic pathway involves the
reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by
azoreductases produced by intestinal microbiota and, to a lesser extent, by hepatic enzymes.
[3] This cleavage results in the formation of aromatic amines, which are often the moieties
responsible for the toxic effects observed with azo dyes.[3] Given its low water solubility and
high partition coefficient (log Pow = 5.2), dermal absorption is expected to be low, though it
may be enhanced by carriers used in dyeing processes.[1] If ingested, the intestinal microflora
would likely metabolize Disperse Orange 29 into its constituent aromatic amines.

Gastrointestinal Tract Systemic Circulation & Target Organs

Intestinal Microbiota
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Fig. 1: Generalized metabolic pathway of azo dyes in the gastrointestinal tract.

Toxicological Endpoints
Acute Toxicity

Limited data are available for the acute toxicity of Disperse Orange 29, as summarized in
Table 2. The available data suggest a low order of acute toxicity via the oral and dermal routes.

Table 2: Acute Toxicity of Disperse Orange 29

Test Species Route Value Reference
LDso Rat (female) Oral 4,529 mg/kg bw [2]
Rat > 2,000 mg/kg
LDo Dermal [2]
(male/female) bw

Skin and Eye Irritation

No empirical data on the skin or eye irritation potential of Disperse Orange 29 were identified.
Safety Data Sheets consistently report "no data available" for these endpoints.[2]

Skin Sensitization

There are no specific studies on the skin sensitization potential of Disperse Orange 29.
However, several other disperse dyes are known skin sensitizers.[1] For instance, Disperse
Orange 3 has been identified as a sensitizer in clinical patch tests.[1] The potential for azo dyes
to cause skin sensitization is often attributed to the parent compound or its aromatic amine
metabolites.[4]

Standard methods for assessing skin sensitization potential include the Murine Local Lymph
Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT).
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Murine Local Lymph Node Assay (LLNA) Workflow
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Fig. 2: Simplified workflow for the Murine Local Lymph Node Assay (LLNA).

Murine Local Lymph Node Assay (LLNA) Protocol: The LLNA is the preferred method for in vivo
skin sensitization testing.[5] It involves the topical application of the test substance to the
dorsum of the ears of mice for three consecutive days. A vehicle control group is also included.
On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured,
typically by incorporating a radiolabelled nucleoside (e.g., 3H-methyl thymidine) or using non-
radioactive methods like BrdU incorporation. A stimulation index (SI) is calculated by dividing
the mean proliferation in the test group by the mean proliferation in the vehicle control group. A
substance is classified as a sensitizer if the Sl is > 3.[6]

Guinea Pig Maximization Test (GPMT) Protocol: The GPMT involves two phases: induction and
challenge.[5] During the induction phase, guinea pigs are exposed to the test substance via
both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response)
and topical application. After a rest period, the animals are challenged with a non-irritating
concentration of the test substance applied topically. The skin reactions are scored at 24 and
48 hours after challenge. The incidence of positive reactions in the test group is compared to a
control group.[5]

Genotoxicity and Mutagenicity
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No empirical data from standard genotoxicity assays (e.g., Ames test, in vitro chromosome
aberration test) were found for Disperse Orange 29. A screening assessment by Environment
Canada noted that predictions for carcinogenicity from the (Q)SAR program DEREK were
positive, while other models were inconclusive.[1]

A standard battery of in vitro tests is typically used to assess genotoxicity.

In Vitro Genotoxicity Testing Workflow
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Fig. 3: Standard workflow for in vitro genotoxicity assessment.

Ames Test (Bacterial Reverse Mutation Assay) Protocol: This assay uses several strains of
Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or
tryptophan synthesis, respectively. The bacteria are exposed to the test substance in the
presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens
may cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the
specific amino acid. For azo dyes, a modified protocol including flavin mononucleotide (FMN)
and a pre-incubation step is often necessary to facilitate azo reduction and detect mutagenic
aromatic amine metabolites.[7]
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In Vitro Mammalian Chromosome Aberration Test Protocol: This test evaluates the potential of
a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g.,
Chinese hamster ovary cells or human peripheral blood lymphocytes).[8] Cells are exposed to
the test substance with and without metabolic activation (S9). After treatment, cells are arrested
in metaphase, harvested, and chromosomes are examined microscopically for aberrations
such as breaks, gaps, and exchanges.[8]

Carcinogenicity

No long-term carcinogenicity studies on Disperse Orange 29 in animals have been conducted.
As mentioned previously, some in silico models predict a carcinogenic potential.[1] The
potential for azo dyes to be carcinogenic is often linked to the formation of carcinogenic
aromatic amines upon metabolic reduction.[1]

Carcinogenicity is typically assessed through long-term bioassays in two rodent species.

Two-Year Rodent Bioassay Protocol: Groups of animals (usually rats and mice) are exposed to
the test substance daily for a significant portion of their lifespan (e.g., 24 months for rats).[9]
Exposure is typically via the diet, drinking water, or gavage. A control group and at least three
dose levels are used. The highest dose should induce some toxicity but not significantly
shorten the lifespan. At the end of the study, all animals undergo a complete necropsy, and
tissues are examined histopathologically for the presence of neoplasms.[9]

Reproductive and Developmental Toxicity

No data are available on the reproductive or developmental toxicity of Disperse Orange 29.

OECD guidelines describe standardized protocols for assessing reproductive and
developmental toxicity.

OECD 421: Reproduction/Developmental Toxicity Screening Test: This is a screening study to
provide initial information.[10] Male and female rats are dosed for a period before mating,
during mating, and for females, through gestation and early lactation. Endpoints include effects
on gonadal function, mating behavior, conception, parturition, and early offspring development.
[10]
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OECD 416: Two-Generation Reproduction Toxicity Study: This is a more comprehensive study
where the test substance is administered to two generations of animals.[11] It evaluates effects
on all phases of the reproductive cycle, including sexual maturation of the offspring.[11]

Ecotoxicological Profile

Some data on the ecotoxicity of Disperse Orange 29 are available and are summarized in
Table 3.

Table 3: Ecotoxicity of Disperse Orange 29

. . Exposure
Test Species Endpoint Value . Reference
Duration
o Danio rerio
Acute Toxicity ) LCso 2,364 mg/L 96 h [2]
(Zebra fish)
o Daphnia
Acute Toxicity ECso > 500 mg/L 48 h [2]
magna
Pseudokirchn
Algal )
o eriella ECso > 100 mg/L 72 h [2]
Inhibition .
subcapitata
Algal Scenedesmu
o ) ECso 6 mg/L 72 h [1]
Inhibition s subspicatus
Respiration Activated
o NOEC >1,000mg/L  3h [2]
Inhibition sludge
Conclusion

The toxicological profile of Disperse Orange 29 is largely incomplete due to a significant lack
of empirical data for key human health endpoints, including skin/eye irritation, sensitization,
genotoxicity, carcinogenicity, and reproductive toxicity. The available acute toxicity data suggest
a low hazard. Ecotoxicity data indicate some potential for harm to aquatic organisms,
particularly algae. The primary toxicological concern for Disperse Orange 29, as with many
azo dyes, lies in its potential to be metabolized to aromatic amines, which may be carcinogenic
or have other toxic properties. Further research, following standardized testing protocols as
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outlined in this guide, is necessary to adequately characterize the risks associated with human
exposure to Disperse Orange 29. In the absence of such data, a precautionary approach and
reliance on data from structurally similar dyes are warranted for risk assessment purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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